molecular formula C7H14ClN5O B2790674 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1909348-22-6

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B2790674
CAS No.: 1909348-22-6
M. Wt: 219.67
InChI Key: SGQOUYZSERDDIA-UHFFFAOYSA-N
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Description

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H14ClN5O and its molecular weight is 219.67. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-aminobutyl)triazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQOUYZSERDDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCCN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the compound.

Metabolic Pathways

The metabolic pathways involving 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride are not well-characterized. The compound could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Biological Activity

1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, commonly referred to as Agmatine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C7H14ClN5O
  • Molecular Weight : 219.67 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1909348-22-6

Agmatine exhibits multiple mechanisms of action that contribute to its biological effects:

  • Neurotransmitter Modulation : Agmatine acts as a neuromodulator in the central nervous system by influencing neurotransmitter systems such as serotonin and norepinephrine. It is known to bind to imidazoline receptors and inhibit nitric oxide synthase (NOS), which plays a role in neurotransmission and neuroprotection .
  • Ion Channel Interaction : The compound interacts with various ion channels, including NMDA receptors, which are critical for synaptic plasticity and memory function. This interaction may underlie its neuroprotective effects.
  • Polyamine Metabolism : Agmatine is involved in polyamine metabolism, which is essential for cellular growth and differentiation. It may influence the activity of enzymes involved in polyamine synthesis.

Pharmacokinetics

The pharmacokinetics of Agmatine are currently under investigation. Preliminary studies have indicated that it is rapidly distributed in tissues post-administration. Isotopically labeled compounds are being used to study its bio-distribution and metabolism both in vitro and in vivo.

Biological Activities

Agmatine has been studied for various biological activities:

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of Agmatine. For instance, it has demonstrated effectiveness against certain strains of bacteria and fungi, suggesting a role in infection control .

Anticancer Properties

Agmatine's ability to modulate cell signaling pathways has led to investigations into its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Biological Activities of Agmatine

Activity TypeEffect ObservedReference
NeuroprotectionModulation of neurotransmitter release
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Pain ReliefAnalgesic effects via imidazoline receptors

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Agmatine in a rodent model of ischemia. Results indicated that Agmatine administration significantly reduced neuronal damage and improved functional outcomes compared to control groups. The mechanism was attributed to its action on NMDA receptors and modulation of nitric oxide levels.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that Agmatine could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. One particular study found that Agmatine had an IC50 value indicating effective cytotoxicity at low micromolar concentrations against breast cancer cells .

Scientific Research Applications

PXR Inhibition

One of the prominent applications of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is its role as a potent inhibitor of the Pregnane X receptor (PXR). PXR is crucial in regulating drug metabolism and transport. Research indicates that derivatives of this compound can act as selective antagonists and inverse agonists of PXR, which could lead to reduced adverse drug reactions associated with certain pharmaceuticals.

Key Findings :

  • The compound displays low nanomolar IC50 values for binding to PXR, indicating high potency.
  • Structural modifications have been shown to enhance its binding affinity and selectivity towards PXR.
CompoundBinding IC50 (μM)Inverse Agonist IC50 (μM)Antagonist IC50 (μM)
This compound0.650.484.1
SPA700.210.0220.23

Anticancer Activity

The triazole moiety has been extensively studied for its potential anticancer properties. Compounds containing the triazole ring have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the aminobutyl group may enhance the solubility and bioavailability of the compound, making it a candidate for further development in cancer therapies.

Case Study :
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further research is needed to elucidate the exact mechanisms of action.

Antimicrobial Properties

Research has indicated that triazole derivatives possess antimicrobial activities against a range of pathogens. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal strains.

Data Summary :

  • The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • It also exhibits antifungal activity comparable to established antifungal agents.

Neuroprotective Effects

Emerging studies suggest that triazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways.

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